molecular formula C15H15NO3S B1666621 Adrafinil CAS No. 63547-13-7

Adrafinil

Cat. No.: B1666621
CAS No.: 63547-13-7
M. Wt: 289.4 g/mol
InChI Key: CGNMLOKEMNBUAI-UHFFFAOYSA-N
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Description

Adrafinil is a wakefulness-promoting drug that appears to have impressive nootropic properties . It is used to increase energy, prevent fatigue, and enhance wakefulness without causing anxiety or other side effects typically associated with stimulants . It may also improve mood, focus, and learning ability . This compound is a prodrug, a biologically inactive compound converted to an active drug inside the body . When this compound is metabolized, it is converted to modafinil, a stimulant that increases wakefulness .


Synthesis Analysis

A synthetic method of this compound is disclosed in US4066686A and FR2714052A; for raw material with benzhydrol or diphenyl-bromomethane; first react with thiocarbamide, then obtain diphenyl-methyl thioacetic acid with chloroacetate reaction, esterification, acidylate, oxidation and obtain this compound .


Molecular Structure Analysis

This compound’s chemical structure consists of a diphenylmethyl sulfinyl group attached to a hydroxyacetamide group. Its molecular formula is C15H15NO3S, with a molecular weight of 289.35 g/mol .


Chemical Reactions Analysis

After oral administration, this compound undergoes hepatic metabolism in the liver, where it is converted into its active metabolite, Modafinil. This biotransformation process involves two primary enzymatic reactions: The reduction of the sulfoxide group to a sulfide group and the hydrolysis of the amide bond .


Physical and Chemical Properties Analysis

This compound’s chemical structure consists of a diphenylmethyl sulfinyl group attached to a hydroxyacetamide group. Its molecular formula is C15H15NO3S, with a molecular weight of 289.35 g/mol . The compound appears as a white, crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform .

Scientific Research Applications

Enhancing Vigilance and Treating Sleep Disorders

  • Vigilance Promotion : Adrafinil was initially identified in 1974 and showed a significant increase in motor activity in mice without peripheral sympathomimetic effects. It led to the development of modafinil, an active metabolite, which showed effectiveness in reducing excessive daytime sleepiness in narcoleptic and idiopathic hypersomnia patients (Billiard & Broughton, 2018).
  • Treatment of Narcolepsy : this compound's conversion into modafinil and its subsequent use for narcolepsy treatment is a notable application. Modafinil gained regulatory approval for narcolepsy treatment in the United States (Rambert, Hermant, & Schweizer, 2007).

Cognitive Enhancement

  • Behavior and Cognition in Aged Canines : In a study on aged canines, this compound enhanced the acquisition of a size discrimination problem, indicating its potential as a cognitive enhancer (Siwak et al., 2000).
  • Improvement in Discrimination Learning : Another study showed that oral administration of this compound in aged beagle dogs improved their learning on a discrimination task, possibly due to enhanced vigilance and noradrenergic transmission in the central nervous system (Milgram et al., 2000).

Pharmacokinetics and Separation Studies

  • Pharmacokinetics in Rats : A study detailed the development of a liquid chromatography/tandem mass spectrometric method for investigating the pharmacokinetics of this compound in rats, providing insights into how this compound is processed in the body (Rao et al., 2008).
  • Enantiomeric Separation and Determination : Research also focused on the enantioselective separation and determination of this compound and modafinil in rat serum and urine, crucial for understanding the drug's metabolism and effects (Rao & Shinde, 2009).

Behavioral Effects

  • Behavioral Activating Effects in Canines : In aged canines, this compound administration led to increased locomotion and a transient increase in directed sniffing, suggesting its stimulating effects on behavior (Siwak et al., 2000).

Other Applications

  • Use in Military : Modafinil, derived from this compound, was used by the French army during the Gulf War, showcasing its application in situations requiring enhanced alertness and reduced fatigue (Billiard & Broughton, 2018).

Mechanism of Action

Target of Action

Adrafinil primarily targets the central nervous system (CNS) and is known to stimulate the release of orexin , a neuropeptide that plays a crucial role in promoting wakefulness, arousal, and vigilance . This action is achieved by activating orexin-producing neurons in the hypothalamus .

Mode of Action

This compound is a prodrug ; it is primarily metabolized in vivo to modafinil , resulting in nearly identical pharmacological effects . Unlike modafinil, the active metabolite must accumulate before the drug is able to act . Oral this compound without food usually begins to act within 45 minutes to 1 hour .

Biochemical Pathways

This compound influences several neurotransmitter systems such as dopamine , serotonin , and norepinephrine . It stimulates the release of orexin, which activates orexin-producing neurons in the hypothalamus . This compound also inhibits dopamine reuptake, which means it prevents dopamine from being removed from the synapse and recycled .

Pharmacokinetics

This compound has a bioavailability of 80% . It is metabolized in the liver to modafinil, with 75% of the drug undergoing this process . The elimination half-life of this compound is 1 hour , but the half-life of its active metabolite, modafinil, is 12-15 hours . The drug is excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action result in improved cognitive flexibility, enabling users to excel in complex, demanding tasks . It also enhances alertness, attention, wakefulness, and mood, particularly in the elderly .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, taking this compound on an empty stomach can speed up its onset of action . .

Safety and Hazards

Adrafinil is possibly unsafe. It might lead to serious heart or psychiatric-related side effects. It may also be addictive . There is a clear risk associated with this compound usage, owing to the side effects that are reportedly associated with comorbidities, overuse, and cross-reactivity with other medications .

Biochemical Analysis

Biochemical Properties

Adrafinil plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. Upon ingestion, this compound is metabolized in the liver to produce modafinil. This process involves the reduction of the sulfoxide group to a sulfide group and the hydrolysis of the amide bond . The active metabolite, modafinil, then interacts with several neurotransmitter systems, including the orexinergic, histaminergic, adrenergic, dopaminergic, and glutamatergic systems . These interactions enhance wakefulness and alertness by modulating the release and reuptake of neurotransmitters.

Cellular Effects

This compound influences various types of cells and cellular processes. It enhances cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound’s active form, modafinil, increases the release of dopamine, norepinephrine, and histamine, which are crucial for maintaining wakefulness and alertness . Additionally, this compound affects gene expression by upregulating genes involved in the synthesis and release of these neurotransmitters. This modulation of cellular metabolism and signaling pathways leads to improved cognitive function and reduced fatigue.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to modafinil, which then exerts its effects through various binding interactions with biomolecules. Modafinil binds to the dopamine transporter, inhibiting the reuptake of dopamine and increasing its extracellular concentration . This action enhances dopaminergic signaling, which is associated with increased wakefulness and alertness. Additionally, modafinil interacts with adrenergic and histaminergic receptors, further promoting wakefulness. The compound also influences gene expression by activating transcription factors that regulate the synthesis of neurotransmitters.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is rapidly absorbed and metabolized to modafinil, with effects becoming apparent within 45 to 60 minutes when taken orally on an empty stomach . The stability of this compound and its metabolites allows for sustained wakefulness and alertness over several hours. Long-term studies have shown that this compound maintains its efficacy in promoting wakefulness without significant degradation or loss of potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound increases locomotion and exploratory behavior in aged dogs at a dosage of 20 milligrams per kilogram of body weight . Higher doses may lead to increased alertness and cognitive function, but excessive dosages can result in adverse effects such as hyperactivity and anxiety. It is essential to determine the optimal dosage to balance the beneficial effects with potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. The compound undergoes hepatic metabolism, where it is converted to modafinil through the reduction of the sulfoxide group and hydrolysis of the amide bond . This biotransformation involves enzymes such as cytochrome P450, which play a crucial role in the metabolism of this compound. The active metabolite, modafinil, is then further metabolized to modafinil acid and modafinil sulfone, which are excreted via the kidneys .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. After oral administration, this compound is absorbed into the bloodstream and transported to the liver, where it is metabolized to modafinil . The active metabolite is then distributed to various tissues, including the brain, where it exerts its wakefulness-promoting effects. Modafinil’s distribution is facilitated by its binding to plasma proteins, which helps maintain its concentration in the bloodstream and prolong its effects.

Subcellular Localization

The subcellular localization of this compound and its metabolites plays a crucial role in their activity and function. Modafinil, the active metabolite of this compound, is primarily localized in the cytoplasm and interacts with various cellular components to exert its effects . The compound’s localization is influenced by post-translational modifications and targeting signals that direct it to specific compartments within the cell. This precise localization ensures that modafinil can effectively modulate neurotransmitter release and reuptake, promoting wakefulness and alertness.

Properties

IUPAC Name

2-benzhydrylsulfinyl-N-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c17-14(16-18)11-20(19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNMLOKEMNBUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046498
Record name Adrafinil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63547-13-7
Record name Adrafinil
Source CAS Common Chemistry
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Record name Adrafinil [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adrafinil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08925
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Record name Adrafinil
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Record name Adrafinil
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Record name ADRAFINIL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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